molecular formula C7H4ClN3O B111972 6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde CAS No. 154578-26-4

6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde

货号: B111972
CAS 编号: 154578-26-4
分子量: 181.58 g/mol
InChI 键: WYUDQEUQUMBLRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (CAS 154578-26-4) is a high-purity, solid chemical building block with the molecular formula C 7 H 4 ClN 3 O and a molecular weight of 181.58 g/mol . This compound serves as a versatile and critical intermediate in medicinal chemistry, particularly in the streamlined synthesis of novel kinase inhibitors . Its specific molecular architecture, featuring a reactive aldehyde group and a chloro substituent on the imidazo[1,2-b]pyridazine core, allows for diverse functionalization to create targeted therapeutic agents. A prominent research application is its use in developing potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors, which are pivotal in anti-angiogenesis strategies for cancer treatment . These inhibitors have demonstrated potent activity in preclinical models, with IC 50 values in the nanomolar range, highlighting the value of this compound as a key scaffold in oncology drug discovery . The compound requires careful handling and should be stored under an inert atmosphere in a refrigerator (2 to 8 °C) to maintain stability . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUDQEUQUMBLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466091
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154578-26-4
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154578-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Formation of the Imidazo[1,2-B]Pyridazine Core

Industrial Production Considerations

Scalable synthesis of this compound requires optimization of yield, cost, and purity. Key factors include:

  • Catalyst Selection : Transition metal catalysts (e.g., Pd/C) may enhance cyclization efficiency but increase production costs.

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics but pose challenges in solvent recovery and waste management.

  • Temperature Control : Exothermic reactions during cyclization necessitate precise temperature modulation to prevent decomposition.

Industrial protocols often employ continuous-flow reactors to improve heat transfer and reduce reaction times compared to batch processes.

Comparative Analysis of Methodologies

The table below contrasts two formylation approaches:

Method Reagents/Conditions Yield Purity Scalability
Vilsmeier-HaackPOCl₃, DMF, 0–25°C60–75%>95%High
Alcohol OxidationMnO₂, CH₂Cl₂, rt50–65%90–93%Moderate

The Vilsmeier-Haack method is favored for industrial applications due to higher yields and scalability, despite generating stoichiometric amounts of phosphorus waste. Alcohol oxidation, while greener, suffers from lower efficiency.

Data Tables and Experimental Protocols

Table 1. Optimized Cyclization Conditions (Adapted from CN112321592B)

Parameter Value
Starting Material3-Amino-6-chloropyridazine
SolventAcetonitrile
Temperature120°C
Reaction Time8 hours
CatalystNone

Table 2. Vilsmeier-Haack Formylation Protocol

Step Details
Reagent PreparationPOCl₃ (1.2 eq) in DMF (2 eq)
Reaction Conditions0°C, 2 hours
QuenchingIce-water, pH adjustment to 7
IsolationExtraction with ethyl acetate

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-oxidation of the aldehyde to carboxylic acid or chlorination at competing positions, are common. Strategies to mitigate these include:

  • Low-Temperature Control : Maintaining temperatures below 25°C during formylation suppresses over-oxidation.

  • Protective Group Chemistry : Temporary protection of the aldehyde as an acetal during subsequent reactions.

Purification Challenges

The polar nature of the aldehyde complicates crystallization. Recrystallization from n-hexane/ethyl acetate (1:2 v/v) achieves >98% purity, as demonstrated in analogous syntheses .

作用机制

The mechanism of action of 6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chlorine and aldehyde groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid
  • Structure : Carboxylic acid at position 2 instead of aldehyde at position 3.
  • Properties : Higher polarity (logP ~1.2) and molecular weight (197.57) compared to the aldehyde variant .
  • Applications : Used as a ligand for metal-organic frameworks or in peptide coupling reactions.
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone
  • Structure : Benzoyl group replaces the aldehyde.
  • Reactivity : The ketone group resists oxidation but undergoes nucleophilic additions (e.g., Grignard reactions) .
  • Synthetic Utility : Intermediate for antimalarial agents and kinase inhibitors .
Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate
  • Structure : Ester group at position 2.
  • Bioavailability : Acts as a prodrug; hydrolyzes to the carboxylic acid in vivo .
  • Stability : More stable than the aldehyde under basic conditions.

Core Heterocycle Modifications

6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
  • Structure : Pyridine ring (one nitrogen) instead of pyridazine (two nitrogens).
  • Electronic Effects : The pyridazine core is more electron-deficient, enhancing electrophilic substitution at C-3 and C-8 positions .
  • Biological Activity : Less potent in kinase inhibition assays compared to pyridazine analogs due to reduced electron-withdrawing effects .

Substituent Position and Reactivity

  • Chlorine at Position 6 : Directs regioselectivity in Minisci alkylation reactions. For example, alkyl radicals add preferentially at C-8 in 6-chloroimidazo[1,2-b]pyridazine derivatives, as confirmed by X-ray crystallography .
  • Aldehyde at Position 3 : Enables condensation reactions (e.g., formation of Schiff bases) and participation in multicomponent reactions like the Groebke–Blackburn–Bienaymé synthesis .

生物活性

6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure comprising an imidazole ring and a pyridazine ring. The presence of the chloro group and the aldehyde functionality contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, such as protein kinases. For example, structure-guided design approaches have identified it as a potent inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), with IC50 values less than 10 nM .
  • Antimicrobial Activity : It has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Its structural analogs have demonstrated selective antibacterial activity, indicating potential for further development in treating resistant strains .

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant antiparasitic effects. For instance, optimized compounds from the imidazopyridazine series have shown EC50 values down to 12 nM against P. falciparum in vitro .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various pathogens:

  • MIC Values : Compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains .
  • Selectivity : Some derivatives showed selective activity against antibiotic-resistant strains such as MRSA and VRE, making them candidates for further development in antibiotic therapies .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Optimization for Antimalarial Activity :
    • A study utilized a homology model of PfCDPK1 to design inhibitors that improved potency while addressing pharmacokinetic properties. The resulting compounds displayed high enzyme affinity and moderate in vivo efficacy in murine models of malaria .
  • Antibacterial Screening :
    • A diverse library of heterocyclic compounds was synthesized and screened for antibacterial activity. Notably, compounds with the imidazopyridazine structure exhibited potent activity against Gram-positive bacteria with MIC values as low as 2.0 μM against Micrococcus luteus .

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeEC50/MIC ValueReference
AntimalarialPlasmodium falciparumEC50 = 12 nM
AntibacterialStaphylococcus aureus (MRSA)MIC = 0.41 μg/mL
AntitubercularMycobacterium tuberculosisMIC = 0.03 - 5.0 μM

常见问题

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Core Formation1,3-dichloroacetone, 1,2-dimethoxyethane, reflux65–75
FormylationPOCl₃, DMF, 0°C → RT, 12 hr50–60
PurificationEthyl acetate/hexane (3:7)N/A

Basic Research Question: How is structural confirmation achieved for this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 10.02 (CHO), δ 8.65 (H-5), δ 7.92 (H-8) .
  • X-ray Diffraction : Single-crystal analysis confirms the planar imidazo-pyridazine core and aldehyde orientation (e.g., C3–CHO bond angle: 120.5°) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., m/z 197.0 for C₇H₄ClN₃O₂) .

Advanced Research Question: How can reaction yields be optimized for the formylation step?

Methodological Answer:
Key variables include temperature, reagent stoichiometry, and solvent:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-oxidation) .
  • Solvent : Anhydrous DMF improves electrophilic substitution efficiency .
  • Catalysis : Additives like ZnCl₂ (5 mol%) enhance regioselectivity at position 3 .

Q. Table 2: Yield Optimization Strategies

VariableOptimal ConditionYield Improvement (%)
Temperature0°C+15
SolventAnhydrous DMF+10
CatalystZnCl₂ (5 mol%)+20

Advanced Research Question: How to resolve contradictions in reported stability data under varying pH conditions?

Methodological Answer:

  • Controlled Degradation Studies :
    • Acidic Conditions (pH < 3) : Hydrolysis of the aldehyde to carboxylic acid (monitor via HPLC, t = 0, 24, 48 hr) .
    • Basic Conditions (pH > 10) : Degradation via ring-opening (observe UV-Vis absorbance loss at λ = 280 nm) .
  • Stabilizers : Add antioxidants (e.g., BHT, 0.1% w/v) to mitigate oxidation in neutral buffers .

Q. Table 3: Stability Profile

pHDegradation PathwayHalf-Life (hr)
2.0Hydrolysis to carboxylic acid12
7.4Oxidation48
10.0Ring-opening6

Advanced Research Question: What computational methods predict reactivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic substitution at C3 (e.g., Fukui indices highlight nucleophilic sites) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories .
  • Docking Studies : Predict binding affinity for biological targets (e.g., kinase inhibitors) using AutoDock Vina .

Basic Research Question: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term : Store at 2–8°C in amber vials under argon .
  • Long-Term : Lyophilize and keep at -20°C with desiccants (silica gel) .
  • Handling : Use gloveboxes for air-sensitive reactions (O₂ < 0.1 ppm) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。